

Application Note: Mass Spectrometry of α -D-Glucopyranose, pentaacetate

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Compound of Interest

Compound Name: *alpha-D-Glucopyranose, pentaacetate*

Cat. No.: *B1139843*

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Abstract

This document provides a comprehensive guide to the mass spectrometric analysis of α -D-Glucopyranose, pentaacetate, a common derivative of glucose used to enhance volatility for gas chromatography-mass spectrometry (GC-MS). Detailed protocols for sample derivatization, GC-MS analysis, and electrospray ionization-mass spectrometry (ESI-MS) are presented. Furthermore, this note includes a summary of key quantitative data and a visualization of the compound's fragmentation pathway to aid in data interpretation.

Introduction

Alpha-D-Glucopyranose, pentaacetate is the peracetylated form of α -D-glucose. The acetylation of the hydroxyl groups significantly increases the volatility of the sugar, making it amenable to analysis by GC-MS, a technique widely used for the separation and identification of carbohydrates.[1][2] Mass spectrometry provides crucial structural information through fragmentation analysis and allows for sensitive quantification. This application note serves as a practical resource for researchers employing mass spectrometry to analyze this and similar acetylated carbohydrates.

Experimental Protocols

Derivatization of α -D-Glucopyranose to its Pentaacetate Form

A common method for the analysis of monosaccharides by GC-MS involves their conversion to volatile derivatives. Acetylation is a widely used technique for this purpose.[\[3\]](#)[\[4\]](#)

Materials:

- α -D-Glucopyranose
- Acetic Anhydride
- Pyridine (or 1-methylimidazole)[\[5\]](#)
- Dichloromethane
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Reacti-Vials™ or similar small reaction vials
- Nitrogen gas supply or vacuum concentrator

Protocol:

- Sample Preparation: Weigh approximately 1-5 mg of the α -D-Glucopyranose sample into a clean, dry reaction vial.
- Reagent Addition: Add 0.5 mL of pyridine and 0.5 mL of acetic anhydride to the vial.[\[2\]](#)
Alternatively, 0.2 mL of 1-methylimidazole can be used as a catalyst followed by 2.0 mL of acetic anhydride.[\[5\]](#)
- Reaction: Cap the vial tightly and heat at 65-70 °C for 1 hour with stirring.[\[2\]](#)[\[3\]](#)
- Work-up:
 - Cool the reaction mixture to room temperature.

- Transfer the mixture to a larger tube and add 5 mL of deionized water to quench the excess acetic anhydride.[\[5\]](#)
- Extract the aqueous phase with dichloromethane (3 x 5 mL).
- Wash the combined organic extracts with saturated NaHCO₃ solution (3 x 10 mL) and then with deionized water (3 x 10 mL).
- Dry the organic phase over anhydrous Na₂SO₄.
- Solvent Removal: Evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator to obtain the α-D-Glucopyranose, pentaacetate derivative.
- Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a final concentration of approximately 1 mg/mL for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation and Parameters:

- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A MSD or equivalent
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or similar non-polar column. A mid-polarity column like a TR-1701 may also be used for separation of anomers.[\[1\]](#)
- Injector Temperature: 250 °C[\[5\]](#)
- Injection Volume: 1 μL
- Split Ratio: 10:1
- Carrier Gas: Helium at a constant flow rate of 1 mL/min[\[5\]](#)
- Oven Temperature Program:

- Initial temperature: 150 °C, hold for 2 min
- Ramp: 10 °C/min to 280 °C
- Hold: 5 min at 280 °C
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Scan Range: m/z 40-450

Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol

While GC-MS is the more common technique for acetylated sugars, ESI-MS can also be employed, particularly for samples that are part of a more complex mixture or when derivatization is not desirable. For the acetylated form, direct infusion or LC-MS can be used.

Sample Preparation for Direct Infusion:

- Dilute the reconstituted α -D-Glucopyranose, pentaacetate sample to a final concentration of 1-10 $\mu\text{g/mL}$ in a solvent system such as 50:50 acetonitrile:water with 0.1% formic acid or 1 mM ammonium acetate.[6]

Instrumentation and Parameters:

- Mass Spectrometer: Waters Xevo G2-XS QToF or equivalent
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 2.5-3.5 kV
- Cone Voltage: 20-40 V

- Source Temperature: 120-150 °C
- Desolvation Temperature: 300-400 °C
- Desolvation Gas Flow: 600-800 L/hr
- Mass Scan Range: m/z 100-500
- Adduct Formation: In ESI-MS, α -D-Glucopyranose, pentaacetate is expected to be observed primarily as sodium $[M+Na]^+$ or ammonium $[M+NH_4]^+$ adducts.

Data Presentation

Quantitative Data from EI-Mass Spectrum

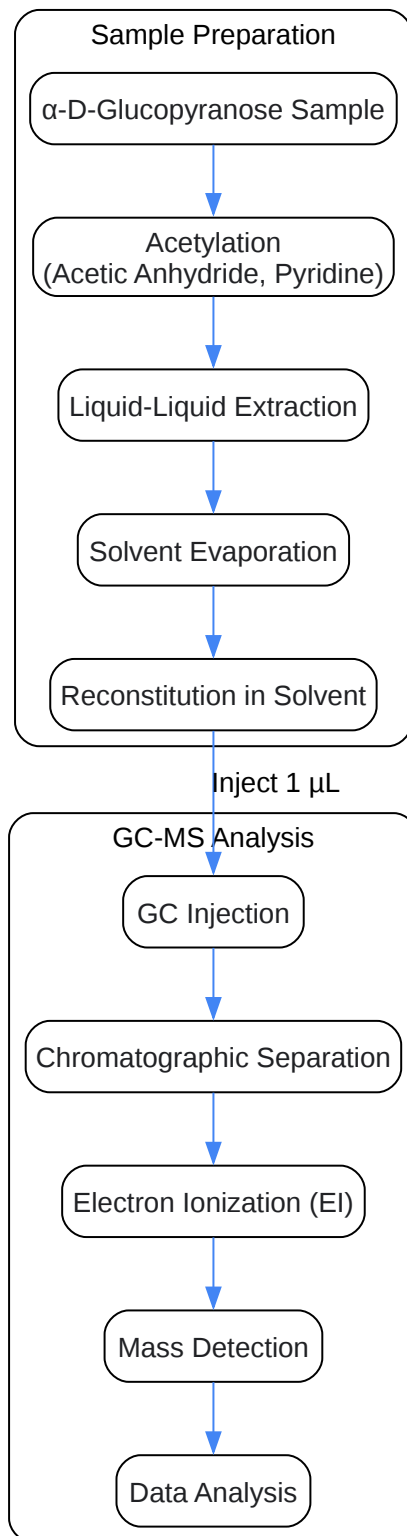
The electron ionization mass spectrum of α -D-Glucopyranose, pentaacetate is characterized by the absence of a prominent molecular ion peak (m/z 390). The spectrum is dominated by fragment ions resulting from the sequential loss of acetyl groups and ring cleavage.^[7]

m/z	Proposed Fragment Identity	Relative Abundance (%)
331	$[M - \text{OAc}]^+$	~ 5
289	$[M - \text{OAc} - \text{CH}_2\text{CO}]^+$	~ 2
242	[Fragment from ring cleavage]	~ 8
200	[Fragment from ring cleavage]	~ 15
169	$[\text{AcO}=\text{CH}-\text{CH}=\text{OAc}]^+$	~ 40
157	[Fragment]	~ 25
145	[Fragment]	~ 30
127	[Fragment]	~ 35
115	[Fragment]	~ 60
109	[Fragment]	~ 55
103	[Fragment]	~ 45
85	[Fragment]	~ 50
81	[Fragment]	~ 65
73	[Fragment]	~ 40
43	$[\text{CH}_3\text{CO}]^+$	100

Note: Relative abundances are estimated from the NIST WebBook mass spectrum and may vary depending on the instrument and conditions used.^[7]

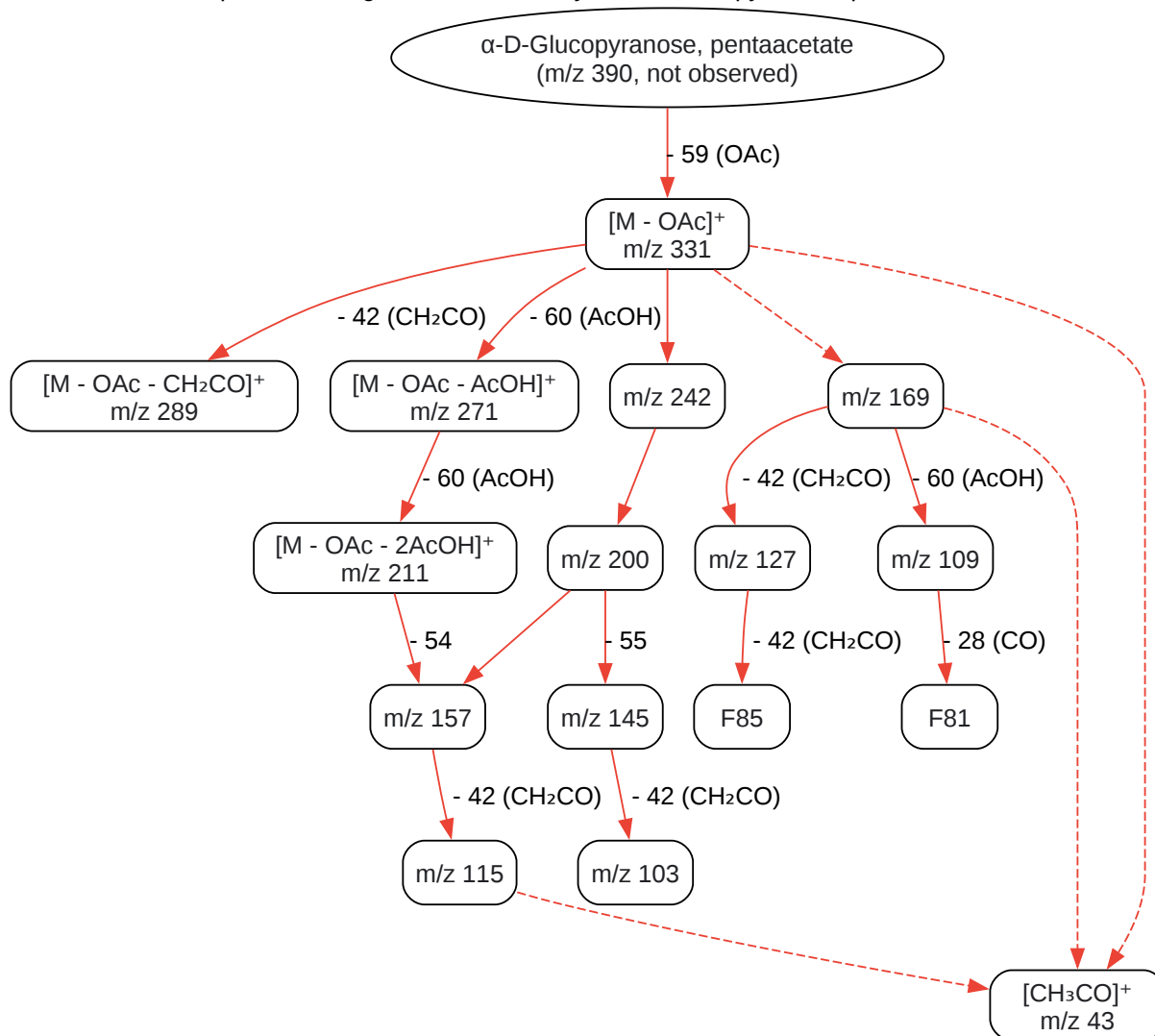
Visualizations

Experimental Workflow for GC-MS Analysis

Experimental Workflow for GC-MS Analysis of α -D-Glucopyranose, pentaacetate[Click to download full resolution via product page](#)Caption: Workflow for the GC-MS analysis of α -D-Glucopyranose, pentaacetate.

Fragmentation Pathway of α -D-Glucopyranose, pentaacetate in EI-MS

Proposed EI Fragmentation Pathway of α -D-Glucopyranose, pentaacetate



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